molecular formula C22H24N4O4 B357005 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone CAS No. 683797-60-6

3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone

Cat. No.: B357005
CAS No.: 683797-60-6
M. Wt: 408.4g/mol
InChI Key: VGMVOBJLJOASMM-UHFFFAOYSA-N
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Description

3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone is a complex organic compound with significant potential in various scientific fields This compound features a quinolinone core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions

    Formation of the Quinolinone Core: The quinolinone core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Amination: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinolinone core is replaced by the morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and morpholine groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with morpholine.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions involving the phenyl or morpholine groups.

Scientific Research Applications

Chemistry

In chemistry, 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The quinolinone core is known for its biological activity, and the presence of the nitro and morpholine groups can enhance its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure suggests it could interact with various enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(4-Morpholinyl)propyl]amino}-3-nitro-1-phenyl-2(1H)-quinolinone: Similar structure but different substitution pattern.

    3-nitro-4-{[3-(4-piperidinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone: Contains a piperidine ring instead of a morpholine ring.

    3-nitro-4-{[3-(4-pyrrolidinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 3-nitro-4-{[3-(4-morpholinyl)propyl]amino}-1-phenyl-2(1H)-quinolinone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

4-(3-morpholin-4-ylpropylamino)-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c27-22-21(26(28)29)20(23-11-6-12-24-13-15-30-16-14-24)18-9-4-5-10-19(18)25(22)17-7-2-1-3-8-17/h1-5,7-10,23H,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMVOBJLJOASMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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